1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS No.: 276862-85-2
Cat. No.: VC2380994
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde - 276862-85-2](/images/structure/VC2380994.png)
Specification
CAS No. | 276862-85-2 |
---|---|
Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H |
Standard InChI Key | JDIWXZAFVHTGBQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN2)C=O)N=C1 |
Canonical SMILES | C1=CC2=C(C(=CN2)C=O)N=C1 |
Introduction
Chemical Structure and Properties
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde consists of fused pyrrole and pyridine rings, creating a bicyclic heterocyclic structure with an aldehyde functional group at the 3-position of the pyrrole ring. This arrangement contributes to its distinct chemical behavior and reactivity patterns. The compound is characterized by the presence of two nitrogen atoms in its ring system - one in the pyrrole portion and another in the pyridine portion - providing potential coordination sites for metal interactions .
Basic Identification Parameters
The compound is formally identified through several standard chemical identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₈H₆N₂O |
Molecular Weight | 146.15 g/mol |
CAS Number | 276862-85-2 |
PubChem CID | 17964132 |
InChI | InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H |
InChIKey | JDIWXZAFVHTGBQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN2)C=O)N=C1 |
Physical and Chemical Properties
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde appears as a solid under standard conditions, though its physical state can vary depending on specific conditions and purity. The compound demonstrates solubility in polar organic solvents, making it suitable for various laboratory applications .
The nitrogen atoms in the ring structure impart basic properties to the molecule, allowing it to participate in acid-base reactions. Additionally, the aldehyde group at the 3-position serves as a reactive site for numerous chemical transformations, including condensation reactions, reductions, and oxidations .
Applications and Research Significance
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a versatile chemical building block with multiple applications across different scientific disciplines.
Pharmaceutical Development
The compound shows significant value as an intermediate in pharmaceutical synthesis. Its bicyclic heterocyclic structure resembles core scaffolds found in various bioactive compounds, making it potentially useful in medicinal chemistry research .
Patent information suggests that related compounds are being investigated as inhibitors of important biological targets, including mTOR kinase and PI3 kinase. These enzymes play crucial roles in cellular signaling pathways associated with cancer, making derivatives of this compound potentially valuable in oncology research .
Synthetic Chemistry Applications
The aldehyde functional group provides an excellent handle for further chemical modifications, allowing 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to serve as a starting material for diverse chemical libraries. Common transformations might include:
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Condensation reactions with amines to form imines
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Reductions to corresponding alcohols
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Oxidations to carboxylic acids
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Wittig reactions to form alkenes
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Aldol condensations to create carbon-carbon bonds
These reactions expand the utility of this compound in creating structurally diverse molecular libraries for various screening purposes .
Derivatives and Related Compounds
Several derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been documented in chemical databases and literature, including halogenated variants that may exhibit distinct properties and applications.
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This fluorinated derivative features a fluorine atom at the 5-position of the pyridine ring. The molecular weight is calculated at 164.14 g/mol, and detailed preparation tables are available for creating stock solutions at various concentrations .
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 6.0925 mL | 30.4625 mL | 60.9249 mL |
5 mM | 1.2185 mL | 6.0925 mL | 12.185 mL |
10 mM | 0.6092 mL | 3.0462 mL | 6.0925 mL |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This chlorinated derivative features a chlorine substituent at the 5-position, resulting in increased molecular weight compared to the parent compound:
Parameter | Value |
---|---|
Molecular Formula | C₈H₅ClN₂O |
Molecular Weight | 180.59 g/mol |
CAS Number | 1190310-94-1 |
Quantity | Price (EUR) | Product Reference |
---|---|---|
250 mg | 16.00 | 10-F208968 |
1 g | 45.00 | 10-F208968 |
5 g | 176.00 | 10-F208968 |
10 g | 323.00 | 10-F208968 |
25 g | 653.00 | 10-F208968 |
Research and Development Considerations
The structural attributes of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde make it a compound of interest for various research applications. Its heterocyclic nature and functional groups allow it to serve as a versatile chemical probe or building block.
Formulation Considerations
When working with this compound in research settings, proper solubilization techniques are essential. The compound is generally soluble in DMSO and other polar organic solvents, which facilitates its use in biological assays and chemical reactions. For in vivo applications of derivatives, specialized formulations may be necessary to ensure proper solubility and bioavailability .
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